Acetic acid, bromo-, cyclopentyl ester
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Overview
Description
Acetic acid, bromo-, cyclopentyl ester is a chemical compound characterized by the presence of a bromo group and a cyclopentyl ester group attached to an acetic acid molecule. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of bromoacetic acid with cyclopentanol in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the acylation of cyclopentanol with bromoacetyl chloride using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity.
Continuous Flow Process: Some industrial processes may use continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: Bromoacetic acid can be oxidized to produce bromoacetic acid derivatives.
Reduction: Reduction reactions can be used to convert bromoacetic acid to its corresponding alcohol or amine derivatives.
Substitution: Bromoacetic acid can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Bromoacetic acid derivatives such as bromoacetic anhydride.
Reduction: Alcohols or amines derived from bromoacetic acid.
Substitution: Various substituted bromoacetic acid derivatives.
Scientific Research Applications
Acetic acid, bromo-, cyclopentyl ester is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to modify biomolecules and investigate enzyme activities.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid, bromo-, cyclopentyl ester exerts its effects involves its reactivity with various functional groups. The bromo group is highly reactive and can participate in substitution reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Acetic acid, bromo-, methyl ester: Similar structure but with a methyl group instead of cyclopentyl.
Acetic acid, bromo-, ethyl ester: Similar structure but with an ethyl group instead of cyclopentyl.
Uniqueness: Acetic acid, bromo-, cyclopentyl ester is unique due to its cyclopentyl group, which imparts different chemical properties compared to its methyl and ethyl counterparts. This makes it more suitable for specific applications where the cyclopentyl group's steric and electronic effects are advantageous.
Properties
CAS No. |
59956-72-8 |
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Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
cyclopentyl 2-bromoacetate |
InChI |
InChI=1S/C7H11BrO2/c8-5-7(9)10-6-3-1-2-4-6/h6H,1-5H2 |
InChI Key |
UFCFYYIOOSQDDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CBr |
Origin of Product |
United States |
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